Furo[3,2-b]pyridin-7-ol
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Overview
Description
Furo[3,2-b]pyridin-7-ol: is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Chemistry: Furo[3,2-b]pyridin-7-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in modulating specific biochemical pathways .
Medicine: The compound’s pharmacological properties make it a candidate for developing new therapeutic agents. It has been investigated for its anticancer activity, particularly against breast cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another fused pyridine derivative with similar pharmacological properties.
Thieno[3,2-b]pyridin-7-ol: A sulfur-containing analog with distinct biological activities.
Uniqueness: Furo[3,2-b]pyridin-7-ol stands out due to its specific binding affinities and the unique structural features that allow for diverse chemical modifications. Its versatility in various scientific applications highlights its potential as a valuable compound in research and industry .
Properties
IUPAC Name |
4H-furo[3,2-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKSCBWEMVXDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)OC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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